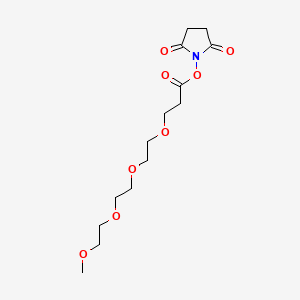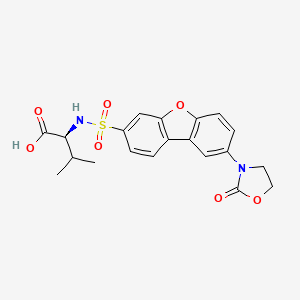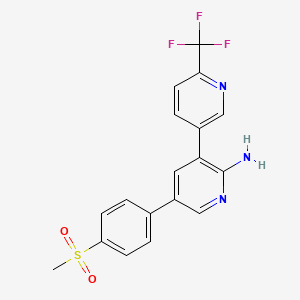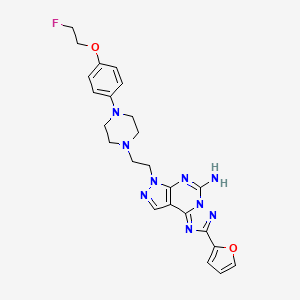
m-PEG4-NHS 酯
描述
M-PEG4-NHS ester is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
M-PEG4-NHS ester is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Molecular Structure Analysis
The molecular formula of m-PEG4-NHS ester is C14H23NO8 . Its molecular weight is 333.34 . The SMILES string representation is O=C(CCOCCOCCOCCOC)ON1C(CCC1=O)=O .Chemical Reactions Analysis
M-PEG4-NHS ester is a crosslinker with enhanced stability and water solubility . This crosslinker has an NHS ester that can be reacted with a primary amine and a methyltetrazine that is reactive with trans-cyclooctenes .Physical And Chemical Properties Analysis
M-PEG4-NHS ester is a clear liquid . It is colorless and has a molecular weight of 333.34 . Its storage temperature is less than 0°C .科学研究应用
Protein Labeling
m-PEG4-NHS ester is used in protein labeling . The NHS ester group reacts specifically and efficiently with primary amines, such as the side-chain of lysines or the N-termini of polypeptides, providing for efficient PEGylation of proteins .
Increasing Solubility
The compound is used to improve the solubility of proteins or peptides without affecting their function . The hydrophilic polyethylene glycol (PEG) spacer arm imparts water solubility that is transferred to the biotinylated molecule, thus reducing aggregation of labeled proteins stored in solution .
Protection from Proteolysis
m-PEG4-NHS ester is used to protect proteins from proteolytic digestion . The PEG spacer provides unique advantages, including increased stability and reduced tendency toward aggregation .
Adding Inert Mass
The compound is used to add inert mass to proteins, immunogens, drug compounds, and probes . This can be useful in a variety of research applications, including studies of protein dynamics and structure-function relationships .
Enhancing Stability
m-PEG4-NHS ester is used to enhance the stability of proteins . The PEG spacer provides unique advantages, including increased stability, reduced tendency toward aggregation, and reduced immunogenicity .
Reducing Immunogenicity
The compound is used to reduce the immunogenicity of proteins . The PEG spacer provides unique advantages, including increased stability, reduced tendency toward aggregation, and reduced immunogenicity .
Surface Modification
m-PEG4-NHS ester can be used to modify surfaces with primary amines . This can be useful in a variety of applications, including the development of biosensors and biochips .
Drug Delivery
The compound is used in drug delivery applications . By attaching drugs to the PEG spacer, researchers can improve the solubility and stability of the drugs, potentially enhancing their effectiveness .
安全和危害
未来方向
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO8/c1-19-6-7-21-10-11-22-9-8-20-5-4-14(18)23-15-12(16)2-3-13(15)17/h2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYFFZZPEREGBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
m-PEG4-NHS ester | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[5-[3-(Dimethylamino)propyl]-2-methylpyridin-3-yl]amino]-9-(trifluoromethyl)-5,7-dihydropyrimido[5,4-d][1]benzazepine-6-thione](/img/structure/B609179.png)
![(S)-5-(3-(4-(4-Chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl)propylidene)-5,11-dihydrobenzo[6,7]oxepino[3,4-b]pyridine-7-carboxylic acid](/img/structure/B609180.png)

![1-[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(pyrrolidine-1-carbonyl)pyridin-3-yl]urea](/img/structure/B609184.png)







